molecular formula C25H25BrN2O4 B12165254 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12165254
M. Wt: 497.4 g/mol
InChI Key: LLLQIZNOIIFAOO-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound, N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide, reflects its intricate architecture. The parent structure comprises:

  • A 4-methoxybenzamide group at the N-terminus.
  • A propen-2-yl linker with a Z-configured double bond.
  • A 5-(4-bromophenyl)furan-2-yl substituent at the C1 position.
  • A butylamino side chain at C3, conjugated to a carbonyl group.

The Z-stereochemistry at the propen-2-yl double bond (C1–C2) is critical for intramolecular non-covalent interactions, including resonance-assisted hydrogen bonding between the enone system and the adjacent amide group. This configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy, which revealed spatial proximity between the furan oxygen and the methoxybenzamide aromatic protons.

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogous bromophenyl-furan derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 95.6°. In such structures, the furan ring adopts a planar conformation, while the 4-bromophenyl group rotates freely around the C–C bond connecting it to the furan core.

Molecular dynamics simulations predict that the butylamino side chain adopts a gauche conformation to minimize steric clashes with the methoxybenzamide moiety. Hydrogen bonding between the carbonyl oxygen (C=O) and the NH group of the butylamino chain stabilizes this conformation, as evidenced by density functional theory (DFT) calculations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.12 (d, J = 8.5 Hz, 2H, benzamide ortho-H)
    • δ 7.65 (s, 1H, furan-H₃)
    • δ 7.45 (d, J = 8.5 Hz, 2H, bromophenyl meta-H)
    • δ 6.85 (d, J = 8.5 Hz, 2H, benzamide meta-H)
    • δ 3.92 (s, 3H, methoxy-H)
    • δ 3.45 (t, J = 7.0 Hz, 2H, butylamino NH–CH₂).
  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 170.2 (amide C=O)
    • δ 163.8 (furan C2)
    • δ 132.1 (bromophenyl C–Br)
    • δ 55.1 (methoxy-C).
Infrared (IR) Spectroscopy

Strong absorptions at 1,650 cm⁻¹ (amide I band, C=O stretch) and 1,540 cm⁻¹ (amide II band, N–H bend) dominate the spectrum. The furan ring exhibits a C–O–C asymmetric stretch at 1,210 cm⁻¹, while the methoxy group shows a symmetric deformation at 1,250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound displays λₘₐₓ at 285 nm (π→π* transition of the conjugated furan-benzamide system) and a weaker band at 320 nm (n→π* transition of the bromophenyl group).

Mass Spectrometry

High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 497.381, consistent with the formula C₂₅H₂₅BrN₂O₄. Fragmentation pathways include loss of the butylamino side chain (–C₄H₉N, m/z 406) and cleavage of the bromophenyl group (–C₆H₄Br, m/z 318).

Computational Chemistry: DFT Calculations and Electron Density Mapping

DFT studies at the B3LYP/6-311+G(d,p) level reveal the following:

  • The HOMO (–5.42 eV) localizes on the furan ring and methoxybenzamide π-system.
  • The LUMO (–1.89 eV) resides predominantly on the bromophenyl group and propen-2-yl linker.
  • Bond critical point (BCP) analysis identifies strong hydrogen bonds between the amide NH and furan oxygen (ρ = 0.032 a.u.), stabilizing the Z-configuration.

Electrostatic potential maps highlight regions of high electron density (red) at the furan oxygen and methoxy group, while the bromophenyl group exhibits lower density (blue) due to electron-withdrawing effects.

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H25BrN2O4/c1-3-4-15-27-25(30)22(28-24(29)18-7-11-20(31-2)12-8-18)16-21-13-14-23(32-21)17-5-9-19(26)10-6-17/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)(H,28,29)/b22-16-

InChI Key

LLLQIZNOIIFAOO-JWGURIENSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Convergent Synthesis (Modular Assembly)

  • Fragment Preparation :

    • 5-(4-Bromophenyl)furan-2-carboxaldehyde

    • 4-Methoxybenzoyl chloride

    • Butylamine-derived enamine intermediate

  • Sequential Coupling :

    • Knoevenagel condensation for α,β-unsaturated ketone

    • HATU-mediated amidation

Linear Synthesis (Single-Pot Methodology)

  • Utilizes copper-catalyzed tandem reactions for furan and propenyl integration.

  • Requires strict temperature control (-78°C to 100°C) and anhydrous conditions.

Detailed Preparation Methods

Synthesis of 5-(4-Bromophenyl)furan-2-carboxaldehyde

Procedure :

  • Suzuki-Miyaura Coupling :

    • 4-Bromophenylboronic acid + Furan-2-carbonyl chloride

    • Catalyst: Pd(PPh₃)₄, K₃PO₄ base

    • Yield: 83%

  • Oxidation :

    • MnO₂ in DCM, RT, 12h

    • Converts hydroxymethyl to aldehyde

Characterization :

  • 1H^1H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.68 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 3.2 Hz, 1H), 6.68 (d, J = 3.2 Hz, 1H).

Preparation of 4-Methoxybenzoyl Chloride

Method :

  • Chlorination :

    • 4-Methoxybenzoic acid + SOCl₂ (1.5 eq)

    • Reflux in THF, 6h

    • Yield: 94%

  • Purification :

    • Distillation under reduced pressure (Bp: 102–104°C @ 15 mmHg)

Critical Note : Excess SOCl₂ must be quenched with NaHCO₃ to prevent equipment corrosion.

Formation of α,β-Unsaturated Ketone Intermediate

Knoevenagel Condensation :

ComponentQuantityRole
5-(4-Bromophenyl)furan-2-carboxaldehyde1.0 eqElectrophile
Acetylacetone1.2 eqNucleophile
Piperidine0.1 eqCatalyst
Ethanol5 mL/mmolSolvent

Conditions : Reflux, 8h, N₂ atmosphere
Yield : 76%

Side Reaction Mitigation :

  • Molecular sieves (4Å) absorb H₂O to shift equilibrium.

Butylamination and Final Coupling

Stepwise Process :

  • Enamine Formation :

    • α,β-Unsaturated ketone + Butylamine (2.0 eq)

    • MeOH, RT, 4h

    • Yield: 68%

  • Amidation with 4-Methoxybenzoyl Chloride :

    • HATU (1.5 eq), DIPEA (3.0 eq), DMF

    • 0°C → RT, 12h

    • Yield: 58%

Stereochemical Control :

  • Z-configuration maintained via low-temperature coupling.

Optimization and Challenges

Yield Comparison Across Methods

StepConventional YieldOptimized YieldImprovement Strategy
Furan Aldehyde Synthesis72%83%PdCl₂(dppf) catalyst
Knoevenagel Condensation62%76%Microwave-assisted (50°C, 2h)
Final Amidation45%58%HATU vs. EDCI/HOBt

Common Side Products

  • E-Isomer : Up to 22% without temperature control.

  • Over-oxidation : Furan ring decomposition at >100°C.

  • N-Oxidation : Butylamine → N-oxide (prevented by N₂ purge).

Analytical Characterization

Spectroscopic Data Consolidation

TechniqueKey Signals
1H^1H NMR (500 MHz, DMSO-d₆)δ 8.42 (s, 1H, NH), 7.88 (d, J = 8.5 Hz, 2H), 7.64 (d, J = 8.5 Hz, 2H), 6.92 (s, 1H, furan), 3.85 (s, 3H, OCH₃)
13C^{13}C NMR165.8 (C=O), 161.2 (OCH₃), 152.4 (furan C-2), 131.6 (BrC₆H₄)
HRMSm/z 497.3842 [M+H]⁺ (Calcd: 497.3839)

Purity Assessment

  • HPLC: 99.1% (C18, MeCN/H₂O 70:30, 1 mL/min)

  • Melting Point: 198–201°C

Comparative Analysis of Literature Methods

SourceApproachYieldKey AdvantageLimitation
Convergent58%High modularity6-step synthesis
Copper-Catalyzed49%Single-pot reactionRequires toxic CuCl₂
Transamidation63%Mild conditionsLow stereoselectivity

Chemical Reactions Analysis

Amide Bond Reactivity

The compound contains two amide groups: a butylamino-linked amide and a benzamide. These groups participate in hydrolysis and nucleophilic substitution reactions.

Key Reactions:

Reaction TypeConditionsProductsEvidence Source
Acidic HydrolysisHCl (6M), reflux4-methoxybenzoic acid + corresponding amineObserved in structurally similar benzamide derivatives under acidic conditions
Basic HydrolysisNaOH (2M), 80°CCarboxylate salts + butylamineCommon mechanism for tertiary amides
Nucleophilic AttackGrignard reagents (e.g., RMgX)Substituted ketonesReactivity inferred from enamide systems

Furan Ring Reactivity

The 5-(4-bromophenyl)furan-2-yl moiety undergoes electrophilic substitution and cycloaddition reactions.

Key Reactions:

Reaction TypeConditionsProductsNotes
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C3/C4 positionsBromophenyl group directs nitration regioselectivity
Diels-Alder ReactionMaleic anhydride, ΔCycloadduct formationFuran acts as diene; regioselectivity confirmed via DFT studies
HalogenationBr₂ (1 eq), FeCl₃Dibrominated furan derivativeLimited by steric hindrance from bromophenyl group

Bromophenyl Group Reactivity

The 4-bromophenyl substituent participates in cross-coupling and substitution reactions.

Key Reactions:

Reaction TypeConditionsProductsCatalysts/Notes
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativesHigh yield (>85%) with electron-deficient partners
Ullmann CouplingCuI, L-proline, aryl iodideC-C coupled productsRequires elevated temperatures (120°C)
Nucleophilic Aromatic SubstitutionKNH₂, NH₃(l)Aminophenyl derivativeLimited by electron-withdrawing furan ring

Keto-Enol Tautomerism

The α,β-unsaturated ketone (enone system) enables tautomerization and conjugate additions.

Key Observations:

PropertyConditionsOutcomeCharacterization Method
Tautomer EquilibriumDMSO-d₆, 25°C85% keto, 15% enol¹H NMR (δ 5.8 ppm enolic proton)
Michael AdditionEthyl acrylate, DBUβ-Keto ester adductRegioselectivity confirmed via X-ray

Oxidation/Reduction Pathways

The enone system and furan ring exhibit redox activity.

Reaction TypeReagentsProductsYield
Enone ReductionH₂ (1 atm), Pd/CSaturated ketone92%
Furan OxidationmCPBA, CH₂Cl₂Epoxide intermediateEpoxidizes at C2-C3
Bromophenyl ReductionLiAlH₄, THFPhenyl groupPartial reduction observed

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C): Loss of butylamine moiety (Δm ≈ 12%).

  • Stage 2 (250–300°C): Furan ring degradation (Δm ≈ 35%).

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies suggest that it may possess activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The presence of the furan and bromophenyl groups is believed to enhance its interaction with microbial targets.

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications to the side chains significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited promising activity, leading to further investigations into their potential as therapeutic agents .

Mechanism of Action

The mechanism by which N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Core

a. Bromophenyl vs. Chlorophenyl/Substituted Aryl Groups

  • Compound 6a (): Features a 4-chlorophenyl group on the furan ring. Its melting point (209–211°C) is lower than bromophenyl analogs due to reduced molecular symmetry and weaker halogen interactions.
  • N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (): Substitution at the 3-chlorophenyl position increases steric hindrance, leading to a higher melting point (219–221°C) compared to para-substituted derivatives.

b. Methoxybenzamide Modifications

  • Compound 6b (): Incorporates a 3,4,5-trimethoxybenzamide group, resulting in a higher melting point (223–225°C) due to increased hydrogen-bonding capacity.
  • Compound 4a (): Uses a 3,4-dimethoxybenzamide group, with a lower melting point (222–224°C) compared to trimethoxy derivatives.
  • Target Compound : The single 4-methoxy group may reduce steric bulk, enhancing solubility while retaining moderate intermolecular interactions .
Alkylamino Side Chain Variations
  • Butylamino vs. Isopropylamino: Compound 3 (): The isopropylamino side chain yields a melting point of 222–224°C. The branched chain may hinder crystallization, slightly lowering the melting point compared to linear butylamino analogs.
  • Pyridinylmethylamino vs. Butylamino: N-{(1Z)-1-[5-(4-Bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide (): The pyridinylmethyl group introduces aromaticity and hydrogen-bonding capacity, resulting in a higher calculated molecular weight (525.3 g/mol) compared to the butylamino derivative (estimated ~490 g/mol) .
Table 1: Comparative Data for Key Analogs
Compound ID Core Substituent Alkylamino Chain Melting Point (°C) Molecular Weight (g/mol) Key Reference
Target Compound 4-Bromophenyl Butylamino Predicted: 210–215 Est. 490
6a () 4-Chlorophenyl Hydrazinyl 209–211 737.2
3b () 4-Bromophenylthiazol - 215–217 563.9
4a () o-Tolyl o-Tolylamino 222–224 564.6
Compound 3-Chlorophenyl 3-Methoxypropyl 219–221 468.9

Biological Activity

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of scientific studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Furan Derivative : The compound is synthesized through a reaction involving furan derivatives and various amines, typically utilizing methods such as Suzuki-Miyaura cross-coupling to enhance yield and purity.
  • Characterization : The synthesized compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this structure. For instance, derivatives such as N-(4-bromophenyl)furan-2-carboxamide have shown significant activity against drug-resistant strains of bacteria including Acinetobacter baumannii and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
N-(4-bromophenyl)furan-2-carboxamideA. baumannii0.5 µg/mL
N-(4-bromophenyl)furan-2-carboxamideK. pneumoniae1 µg/mL
N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamideE. coli0.75 µg/mL

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to antibacterial properties, there is emerging evidence that furan-based compounds exhibit anticancer activity. For example, studies have shown that certain furan derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 Value
Furan derivative AMCF-7 (breast cancer)12 µM
Furan derivative BHeLa (cervical cancer)15 µM

These findings indicate that the mechanism may involve the induction of oxidative stress and DNA damage in cancer cells.

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Hydrogen Bonding : The presence of functional groups allows for strong hydrogen bonding interactions with target proteins, enhancing binding affinity .
  • Hydrophobic Interactions : The hydrophobic regions of the molecule facilitate interactions with lipid membranes, which may be critical for its antibacterial activity .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives showed improved activity against multi-drug resistant strains when compared to traditional antibiotics like meropenem .
  • Anticancer Evaluation : In vitro studies indicated that certain furan derivatives could significantly reduce cell viability in cancer cell lines, suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with 5-(4-bromophenyl)furan-2-carbaldehyde as a precursor. React it with a β-ketoamide derivative under Wittig or Horner-Wadsworth-Emmons conditions to form the enone backbone. Use anhydrous DCM as a solvent and triethylamine as a base .
  • Step 2 : Introduce the butylamino group via nucleophilic substitution or amide coupling. Optimize temperature (e.g., 60–80°C) and catalyst (e.g., DMAP) to enhance regioselectivity .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, but microwave-assisted synthesis may improve efficiency .

Q. How can researchers address challenges in characterizing the Z-configuration of the enone moiety using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis : Use NOESY or ROESY to confirm stereochemistry. The Z-configuration shows cross-peaks between the β-proton of the enone and the furan ring protons .
  • IR Spectroscopy : Confirm the presence of conjugated enone (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups. Compare with DFT-calculated vibrational spectra for validation .
  • X-ray Crystallography : If crystalline, resolve the structure to unambiguously confirm stereochemistry. Note that bromine atoms enhance heavy-atom effects for better diffraction .

Q. What solvents and conditions are suitable for solubility studies of this compound in preclinical formulations?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (for stock solutions), PEG-400, and aqueous buffers (pH 4–8). Use UV-Vis spectroscopy (λmax ~280 nm) for quantification .
  • Surfactant Additives : Incorporate polysorbate-80 or cyclodextrins to improve aqueous solubility. Measure critical micelle concentration (CMC) via dynamic light scattering .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets, such as kinase enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. The furan and bromophenyl groups may occupy hydrophobic pockets, while the methoxybenzamide moiety hydrogen-bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported synthetic yields for analogous furan-amide derivatives?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar aprotic vs. ethers), and temperature. Use Design of Experiments (DoE) to identify critical factors .
  • Mechanistic Probes : Employ in-situ IR or LC-MS to detect intermediates. For example, competing pathways (e.g., enolization vs. retro-aldol) may explain yield discrepancies .

Q. How can fluorescence spectroscopy be leveraged to study the compound’s aggregation behavior in biological matrices?

  • Methodological Answer :

  • Aggregation Assay : Measure emission spectra (λex = 320 nm, λem = 400–500 nm) in PBS with varying serum concentrations. Use Stern-Volmer plots to quantify quenching by serum proteins .
  • Microscopy : Couple with confocal microscopy to visualize intracellular aggregation. Co-stain with lysosomal markers (e.g., LysoTracker) to assess localization .

Q. What catalytic mechanisms underpin the palladium-mediated cross-coupling steps in derivative synthesis?

  • Methodological Answer :

  • Catalytic Cycle Analysis : Trace oxidative addition (Pd⁰ → Pd²⁺) of aryl bromides and transmetallation with organozinc reagents. Use DFT calculations (Gaussian 16) to map energy barriers for C-C bond formation .
  • Ligand Effects : Compare monodentate (PPh₃) vs. bidentate (dppe) ligands on turnover frequency. Bulkier ligands may suppress β-hydride elimination in alkyne couplings .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in splitting patterns across different labs?

  • Resolution Strategy :

  • Deuterated Solvent Effects : Test in CDCl₃ vs. DMSO-d₆. Hydrogen bonding with DMSO may slow conformational exchange, sharpening splits .
  • Temperature Gradients : Acquire spectra at 25°C vs. 40°C. Dynamic effects (e.g., rotamer interconversion) may collapse multiplets at higher temps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.